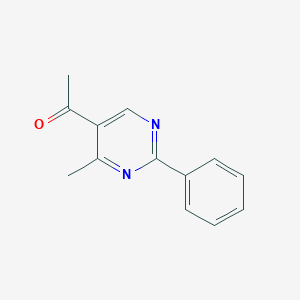
1-(4-Methyl-2-phenylpyrimidin-5-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methyl-2-phenylpyrimidin-5-YL)ethanone is a heterocyclic compound belonging to the pyrimidine family. It has a molecular formula of C13H12N2O and a molecular weight of 212.25 g/mol . This compound is characterized by a pyrimidine ring substituted with a methyl group at the 4-position and a phenyl group at the 2-position, along with an ethanone group at the 5-position.
Méthodes De Préparation
The synthesis of 1-(4-Methyl-2-phenylpyrimidin-5-YL)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching with an aqueous solution, can yield the desired intermediate . This intermediate can then undergo further reactions to form the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on maximizing yield and purity while minimizing the use of hazardous reagents.
Analyse Des Réactions Chimiques
1-(4-Methyl-2-phenylpyrimidin-5-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.
Addition: The compound can participate in addition reactions, such as the Michael addition, where nucleophiles add to the carbonyl group.
Common reagents used in these reactions include hydrogen cyanide, organometallic reagents, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Methyl-2-phenylpyrimidin-5-YL)ethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Methyl-2-phenylpyrimidin-5-YL)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1-(4-Methyl-2-phenylpyrimidin-5-YL)ethanone can be compared with other similar compounds, such as:
- 1-(5-Methyl-2-phenylpyrimidin-4-YL)ethanone
- 1-(4-Methyl-2-phenylpyrimidin-6-YL)ethanone
These compounds share similar structural features but differ in the position of substituents on the pyrimidine ring. The unique arrangement of substituents in this compound contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
66373-27-1 |
|---|---|
Formule moléculaire |
C13H12N2O |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
1-(4-methyl-2-phenylpyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C13H12N2O/c1-9-12(10(2)16)8-14-13(15-9)11-6-4-3-5-7-11/h3-8H,1-2H3 |
Clé InChI |
ILOOZGLVZSXGTQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1C(=O)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















